Nilotinib-d6 - 1268356-17-7

Nilotinib-d6

Catalog Number: EVT-1462727
CAS Number: 1268356-17-7
Molecular Formula: C28H22F3N7O
Molecular Weight: 535.564
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) that selectively targets BCR/ABL. [, , ] It is a potent inhibitor of the Abelson (c-Abl) tyrosine kinase and discoidin domain receptors (DDR1/2). [, ] This compound is FDA-approved for treating chronic myeloid leukemia (CML). [, , ] Research suggests it may also have potential in treating Alzheimer's disease, Parkinson's disease, and other conditions. [, , , , ]

Imatinib

Compound Description: Imatinib is a first-generation tyrosine kinase inhibitor (TKI) that acts on the BCR-ABL tyrosine kinase. It is used as a first-line treatment for chronic myeloid leukemia (CML) and has revolutionized the treatment of this disease. [, , , , , , , , , ]

Relevance: Imatinib is structurally related to Nilotinib D6 in that they are both TKIs that target the BCR-ABL tyrosine kinase. Both compounds share a similar core structure, but Nilotinib D6 has been modified to increase its potency and overcome resistance mechanisms that can develop with imatinib. [, , , , , , , , , ]

Dasatinib

Compound Description: Dasatinib is a second-generation TKI that targets a broader range of tyrosine kinases than imatinib, including BCR-ABL and SRC family kinases. It is used as a second-line treatment for CML in patients resistant or intolerant to imatinib. [, , , , , ]

Relevance: Dasatinib is structurally related to Nilotinib D6 in that they are both second-generation TKIs that target BCR-ABL. Like imatinib and Nilotinib D6, dasatinib shares a similar core structure, but with distinct chemical modifications that contribute to its unique kinase selectivity profile. [, , , , , ]

Bosutinib

Compound Description: Bosutinib is a third-generation TKI that is active against BCR-ABL, including many mutations that confer resistance to imatinib and dasatinib. It is used as a second- or third-line treatment for CML in patients resistant or intolerant to other TKIs. [, ]

Relevance: Bosutinib is structurally related to Nilotinib D6 in that they are both TKIs that target BCR-ABL, particularly in the context of resistance mutations. Although their structures differ, both are classified as TKIs and exert their therapeutic effects through similar mechanisms. [, ]

Ponatinib

Compound Description: Ponatinib is a third-generation TKI that has potent activity against most BCR-ABL mutations, including the T315I mutation, which confers resistance to most other TKIs. It is used as a treatment option for CML patients with T315I-positive disease. []

Relevance: Ponatinib is structurally related to Nilotinib D6 by virtue of their shared mechanism of action as TKIs and their clinical use in managing TKI-resistant CML. They possess distinct chemical structures but fall under the same class of medications. []

Benzo[c]phenanthridine P8-D6

Compound Description: Benzo[c]phenanthridine P8-D6 is a compound that has been found to inhibit both human topoisomerase I and II, enzymes involved in DNA replication. It has shown potent cytotoxic activity in different human tumor cell lines. []

Relevance: Benzo[c]phenanthridine P8-D6 is structurally related to Nilotinib D6 through their shared phenanthridine core. This structural motif is essential for the biological activities of both compounds, despite their distinct mechanisms of action. []

Source and Classification

Nilotinib-d6 is classified under the category of chemical compounds known as protein tyrosine kinase inhibitors. It specifically inhibits the BCR-ABL tyrosine kinase, which is implicated in the pathogenesis of chronic myelogenous leukemia due to the Philadelphia chromosome abnormality. The synthesis and characterization of Nilotinib-d6 are crucial for research applications in pharmacology and medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nilotinib-d6 involves several methods aimed at incorporating deuterium into the Nilotinib molecule:

  1. Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms with deuterium in the presence of deuterated solvents such as deuterium oxide (D2O). This exchange can occur under various conditions, typically involving heating or catalytic processes to enhance reaction rates.
  2. Use of Deuterated Reagents: Deuterated reagents can be employed during the synthetic process to ensure that deuterium is incorporated into specific positions within the molecule, thereby allowing for controlled studies on its biological activity.
  3. Industrial Production Methods: The large-scale synthesis mirrors laboratory methods but focuses on efficiency and yield, utilizing bulk reactions and optimized conditions for hydrogen-deuterium exchange.
Molecular Structure Analysis

Structure and Data

Nilotinib-d6 has a molecular formula of C28H22F3N7O, with a molecular weight of 535.6 g/mol. The structure includes several functional groups that contribute to its activity as a kinase inhibitor. The presence of trifluoromethyl and pyrimidine moieties are significant for its binding affinity to target kinases. The structural representation includes multiple aromatic rings that stabilize the molecule through π-π interactions with enzyme active sites .

Chemical Reactions Analysis

Reactions and Technical Details

Nilotinib-d6 undergoes various chemical reactions typical for organic compounds:

  1. Oxidation: In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, Nilotinib-d6 can be oxidized to form derivatives with altered functional groups.
  2. Reduction: Reduction reactions can yield less oxidized forms of Nilotinib-d6 using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The compound can participate in substitution reactions where various functional groups are replaced, allowing for further derivatization and exploration of biological activity.
Mechanism of Action

Nilotinib-d6 exerts its therapeutic effects primarily by inhibiting BCR-ABL tyrosine kinase activity, which is crucial for the proliferation of leukemic cells. This inhibition leads to reduced cell growth and promotes apoptosis in affected cells. Additionally, Nilotinib-d6 may also target other kinases such as c-KIT and platelet-derived growth factor receptor, enhancing its efficacy against multiple malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nilotinib-d6 exhibits several notable physical and chemical properties:

These properties make Nilotinib-d6 suitable for various analytical applications in both laboratory settings and clinical research .

Applications

Scientific Uses

Nilotinib-d6 has several important applications across various fields:

  • Analytical Chemistry: It serves as a reference standard in pharmacokinetic studies to evaluate how deuteration affects drug metabolism.
  • Biological Studies: Researchers use it to investigate the impact of deuterium substitution on biological activity and pharmacodynamics compared to non-deuterated forms.
  • Clinical Research: It aids in assessing therapeutic potential and safety profiles in drug development processes, particularly for evaluating new formulations or analogs with improved properties.
  • Pharmaceutical Industry: Deuterated drugs like Nilotinib-d6 are explored for their potential benefits in enhancing drug efficacy and reducing side effects through optimized metabolic pathways .

Properties

CAS Number

1268356-17-7

Product Name

Nilotinib-d6

IUPAC Name

2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide

Molecular Formula

C28H22F3N7O

Molecular Weight

535.564

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D

InChI Key

HHZIURLSWUIHRB-AGINCAKFSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Synonyms

4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide-d6; AMN 107-d6; Tasigna-d6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.